molecular formula C21H25ClN2O3 B138242 贝波他汀 CAS No. 125602-71-3

贝波他汀

货号 B138242
CAS 编号: 125602-71-3
分子量: 388.9 g/mol
InChI 键: YWGDOWXRIALTES-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bepotastine besilate is a selective histamine H1-receptor antagonist and mast cell stabilizer with inhibitory effects on eosinophilic activity, which is used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. It is a second-generation antihistamine that is known for its high oral absorption and minimal sedative effects . Bepotastine has been shown to be effective in alleviating nonocular symptoms induced by allergens and is well-tolerated in patients without kidney or liver disease . It is available in various forms, including ophthalmic solutions and oral tablets, and has been approved by the Food and Drug Administration (FDA) in the United States for the treatment of allergic conjunctivitis .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of bepotastine besilate contributes to its function as a histamine H1-receptor antagonist. The structure-activity relationship is crucial for its affinity to the histamine H1 receptor and its ability to stabilize mast cells. The molecular interactions between bepotastine and the histamine H1 receptor are likely to involve hydrogen bonding and hydrophobic interactions, which are typical for receptor-ligand interactions .

Chemical Reactions Analysis

Bepotastine besilate's chemical reactions in the body involve its interaction with histamine H1 receptors to prevent the action of histamine, which is released during allergic reactions. It also exhibits mast cell stabilizing properties, which prevent the release of additional allergic mediators . The papers provided do not detail specific chemical reactions or metabolic pathways for bepotastine.

Physical and Chemical Properties Analysis

The physical and chemical properties of bepotastine besilate, such as solubility, stability, and distribution, are optimized for its function as an antihistamine. It has high oral absorption and is a substrate for P-glycoprotein, which limits its distribution into the brain, thereby reducing the potential for sedation . The compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion, are tailored to ensure its effectiveness and safety as an antihistamine .

Relevant Case Studies

Several clinical trials have demonstrated the efficacy and safety of bepotastine in treating allergic symptoms. For instance, a study showed that bepotastine besilate ophthalmic solution significantly reduced nonocular symptoms such as nasal congestion and rhinorrhea induced by a conjunctival allergen challenge . Another study found that oral bepotastine tablets effectively suppressed nasal symptoms caused by Japanese cedar pollen exposure in an artificial exposure chamber . Additionally, bepotastine has been shown to downmodulate cytokine/chemokine production and CD54 expression in human keratinocytes, indicating its anti-inflammatory properties . These case studies highlight the therapeutic potential of bepotastine in various allergic conditions.

科学研究应用

脑组胺 H1 受体占用

作为第二代抗组胺药,贝波他汀已被研究其对脑组胺 H1 受体占用 (H1RO) 的影响。这一方面对于评估抗组胺药的镇静特性至关重要。一项使用正电子发射断层扫描 (PET) 的研究发现,贝波他汀的 H1RO 相对较低,表明镇静作用最小,使其适用于治疗各种过敏性疾病 (田代等人,2008)

治疗变应性鼻炎和结膜炎

贝波他汀已被评估其对由日本杉树花粉等过敏原引起的鼻部症状的疗效。它显示出减轻症状的有效性,而不会引起明显的认知损害 (桥口等人,2009)。此外,贝波他汀贝希酸盐对治疗常年性变应性鼻炎和变应性结膜炎有效,研究证实了其安全性和有效性 (卡里略-马丁等人,2018)

对角质形成细胞的抗过敏作用

研究表明,贝波他汀可以调节人表皮角质形成细胞中细胞因子/趋化因子的产生和 CD54 的表达。这表明它在抑制某些促炎细胞因子和趋化因子中起作用,有助于其抗过敏作用 (小林等人,2008)

治疗瘙痒

贝波他汀还可以有效控制与变应性鼻炎、荨麻疹和皮肤病相关的瘙痒。它作为 H1 受体拮抗剂和肥大细胞稳定剂具有双重作用,在临床试验中显示出缓解瘙痒的功效 (比洛里等人,2013)

药代动力学研究

已经对贝波他汀进行了药代动力学研究,突出了其高口服吸收和有限脑分布等特性,这有利于减少镇静作用。这些研究对于了解药物在人体内的行为至关重要 (大桥等人,2006)

非临床药理学和安全性

已经对贝波他汀进行了广泛的非临床研究,重点关注其药代动力学和药理学特性,包括其安全性。这些研究涵盖了从肥大细胞稳定到抑制嗜酸性粒细胞浸润的一系列作用,有助于对其作为抗组胺药的全面理解 (威廉姆斯等人,2010)

安全和危害

Bepotastine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Bepotastine is a promising agent in the treatment of urticaria, allergic rhinitis, and pruritus associated with different skin disorders . It has a quicker onset of action, and it maintains its efficacy over time . The development of a sustained-release Bepotastine formulation remains limited .

属性

IUPAC Name

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGDOWXRIALTES-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904947
Record name Bepotastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bepotastine

CAS RN

125602-71-3
Record name Bepotastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125602-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bepotastine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bepotastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEPOTASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bepotastine
Reactant of Route 2
Bepotastine
Reactant of Route 3
Bepotastine
Reactant of Route 4
Bepotastine
Reactant of Route 5
Bepotastine
Reactant of Route 6
Bepotastine

Citations

For This Compound
1,390
Citations
L Bielory, S Duttachoudhury… - Expert opinion on …, 2013 - Taylor & Francis
… Bepotastine showed strong affinity for H 1 R and minimal activity at other receptors ( Table 3 … effects of bepotastine. A 1997 Japanese study showed oral bepotastine inhibits passive …
Number of citations: 15 www.tandfonline.com
KA Lyseng-Williamson - Drugs, 2010 - Springer
… have shown that twice-daily bepotastine is an effective and … Bepotastine 20 mg/day was significantly more effective than … In phase III trials in patients with chronic urticaria, bepotastine …
Number of citations: 32 link.springer.com
JI Williams, JA Gow, SM Klier, SL McCue… - … medical research and …, 2010 - Taylor & Francis
… , despite the recent approval of a bepotastine besilate ophthalmic formulation in the United … bepotastine besilate originates exclusively from Japan and there is no approved bepotastine …
Number of citations: 36 www.tandfonline.com
…, TR McNamara, for the Bepotastine Besilate … - Journal of ocular …, 2011 - liebertpub.com
Purpose: This clinical trial evaluated the safety and effectiveness of bepotastine besilate ophthalmic solutions 1.0% and 1.5% compared with placebo for the treatment of ocular itching …
Number of citations: 26 www.liebertpub.com
…, Bepotastine Besilate Ophthalmic Solutions … - American journal of …, 2010 - Elsevier
PURPOSE: To evaluate the effectiveness of bepotastine besilate ophthalmic solutions 1.0% and 1.5% compared with placebo at reducing ocular itching and conjunctival hyperemia in …
Number of citations: 46 www.sciencedirect.com
CF McCabe, SE McCabe - Clinical Ophthalmology, 2012 - Taylor & Francis
Background: The aim of this study was to compare patient-perceived relief of ocular itch, nasal symptoms, and eye drop comfort when allergic conjunctivitis was treated with bepotastine …
Number of citations: 34 www.tandfonline.com
…, Bepotastine Besilate Ophthalmic Solutions Clinical … - Clinical …, 2009 - Elsevier
… of oral bepotastine besilate in the treatment of allergic symptoms, bepotastine besilate is … Objective: The aim of this study was to assess the effects of bepotastine besilate ophthalmic …
Number of citations: 52 www.sciencedirect.com
MT Bergmann, JI Williams, PJ Gomes - Clinical Ophthalmology, 2014 - Taylor & Francis
Purpose To examine the pooled per-protocol ocular end points from two conjunctival allergen challenge (CAC) clinical trials of the dual-action antihistamine bepotastine besilate …
Number of citations: 18 www.tandfonline.com
KA Kim, JY Park - Clinical drug investigation, 2013 - Springer
… The results of the present study revealed that bepotastine besilate 10 mg (reference) and bepotastine … Both bepotastine formulations were generally well-tolerated in this population. …
Number of citations: 5 link.springer.com
I Carrillo-Martin, A Gonzalez-Estrada… - Expert Opinion on …, 2018 - Taylor & Francis
Introduction: Bepotastine besilate (BB) is a second-generation H1-antihistamine that, as an ophthalmic solution, is approved in the United States by the Food and Drug Administration (…
Number of citations: 9 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。